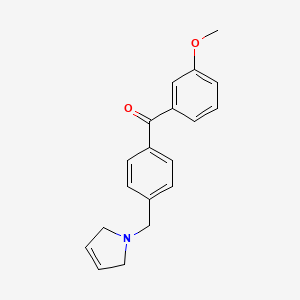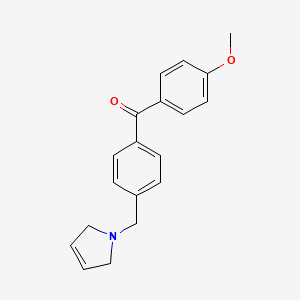![molecular formula C14H20N2O3S B1359579 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1142210-17-0](/img/structure/B1359579.png)
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
- Hybrid molecules derived from 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid have shown potential as anticonvulsants. These compounds combine fragments of known antiepileptic drugs, displaying significant anticonvulsant properties and safety profiles comparable to clinically relevant antiepileptics (Kamiński et al., 2016).
Anti-arrhythmic Activity
- Piperidine-based 1,3-thiazole derivatives, related to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have been synthesized and exhibited significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Anticancer Properties
- Certain polyfunctional substituted 1,3-thiazoles with piperazine substituents, structurally similar to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have been studied for their anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including lung, kidney, breast, and leukemia cells (Turov, 2020).
Anti-inflammatory Potential
- Benzothiazole clubbed chromene derivatives, synthesized using a structure similar to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have demonstrated significant anti-inflammatory activity. These findings suggest potential for new anti-inflammatory drug development (Gandhi et al., 2018).
Antimicrobial Activity
- Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives, which are structurally related to the compound of interest, have shown potent antimicrobial properties. This indicates their potential use in developing new antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Zukünftige Richtungen
Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. This could lead to the discovery of new potent drugs with lesser side effects .
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-8(14(18)19)11-4-6-16(7-5-11)13(17)12-9(2)15-10(3)20-12/h8,11H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABEIOXUSULHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)
![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
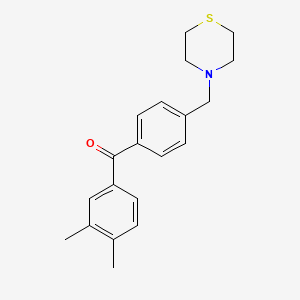
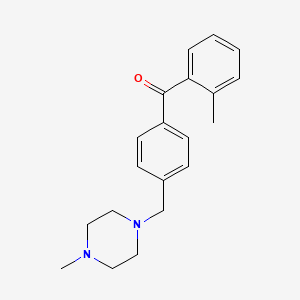
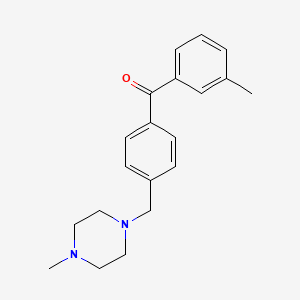
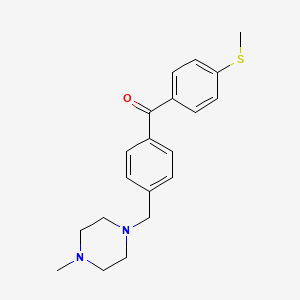
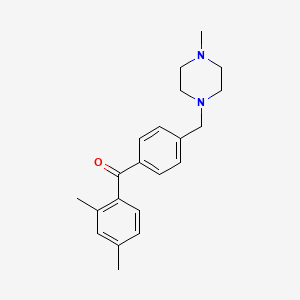
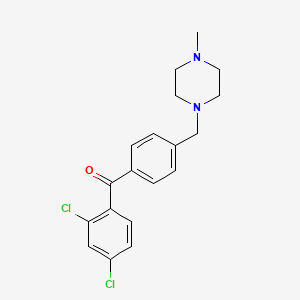
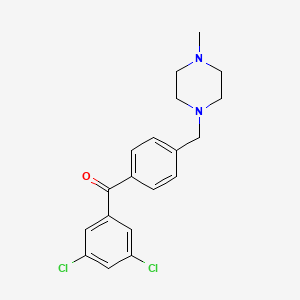
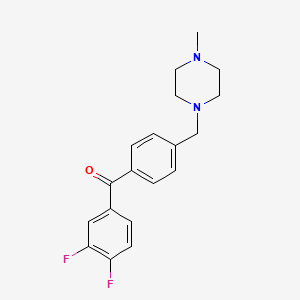
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
